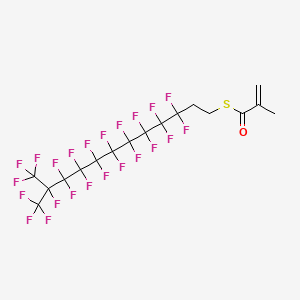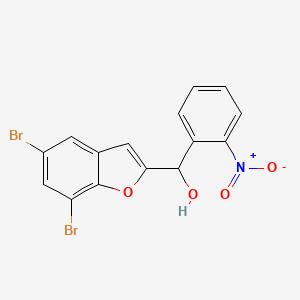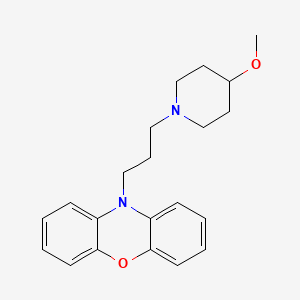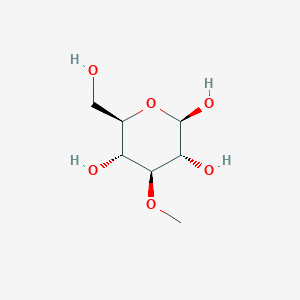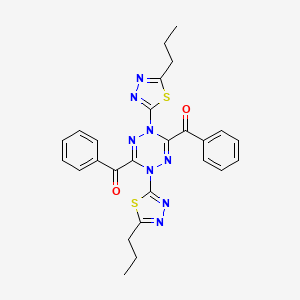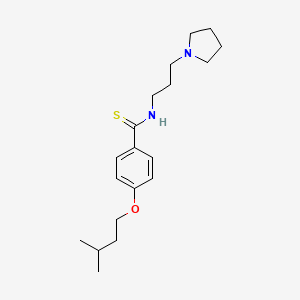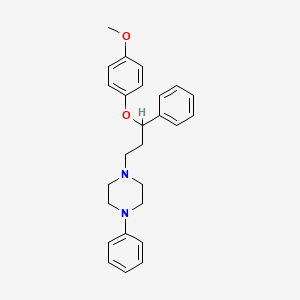
3H-Pyrazol-3-one, 2,4-dihydro-4-(1-(4-aminophenyl)ethylidene)-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-ピラゾール-3-オン, 2,4-ジヒドロ-4-(1-(4-アミノフェニル)エチリデン)-2-((2-クロロ-6H-インドロ(2,3-b)キノキサリン-6-イル)アセチル)-5-メチル-は、医薬品化学、薬理学、材料科学など、さまざまな分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、多様な生物学的活性と化学反応性を備えていることで知られるピラゾロンコアを特徴としています。
準備方法
合成経路と反応条件
3H-ピラゾール-3-オン, 2,4-ジヒドロ-4-(1-(4-アミノフェニル)エチリデン)-2-((2-クロロ-6H-インドロ(2,3-b)キノキサリン-6-イル)アセチル)-5-メチル-の合成は、通常、多段階有機反応を伴います。このプロセスは、ピラゾロンコアの調製から始まり、縮合、アシル化、置換反応によってさまざまな官能基が導入されます。温度、溶媒、触媒などの特定の反応条件は、高収率と純度を実現するために最適化されます。
工業生産方法
工業的な設定では、この化合物の生産には、スケーラブルで費用対効果の高い方法が必要になります。これには、連続フローリアクター、自動合成プラットフォーム、クロマトグラフィーや結晶化などの高度な精製技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
3H-ピラゾール-3-オン, 2,4-ジヒドロ-4-(1-(4-アミノフェニル)エチリデン)-2-((2-クロロ-6H-インドロ(2,3-b)キノキサリン-6-イル)アセチル)-5-メチル-は、次のようなさまざまな化学反応を受けることができます。
酸化: 官能基をより高い酸化状態に変換します。
還元: ニトロ基をアミンに還元します。
置換: ハロゲン化、ニトロ化、スルホン化。
縮合: 炭素-炭素または炭素-ヘテロ原子結合の形成。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、ハロゲン化剤(例:臭素)、触媒(例:炭素上のパラジウム)などがあります。温度、圧力、溶媒の選択などの反応条件は、目的の結果を得るために重要です。
形成される主な生成物
これらの反応から形成される主な生成物は、特定の官能基と反応条件によって異なります。たとえば、酸化はケトンまたはカルボン酸を生成する可能性があり、一方、置換反応はハロゲンまたはニトロ基を導入する可能性があります。
科学研究の用途
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体リガンドとしての潜在的な用途について調査されています。
医学: 抗炎症、抗がん、抗菌などの治療特性について探求されています。
産業: ポリマーや染料などの先端材料の開発に使用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
3H-ピラゾール-3-オン, 2,4-ジヒドロ-4-(1-(4-アミノフェニル)エチリデン)-2-((2-クロロ-6H-インドロ(2,3-b)キノキサリン-6-イル)アセチル)-5-メチル-の作用機序は、酵素、受容体、DNAなどの特定の分子標的との相互作用に関与しています。この化合物は、活性部位への結合、酵素活性の阻害、またはシグナル伝達経路の調節によって効果を発揮する可能性があります。その分子標的と経路に関する詳細な研究は、その生物学的活性を理解するために不可欠です。
類似の化合物との比較
類似の化合物
3H-ピラゾール-3-オン誘導体: コア構造が類似しているが、官能基が異なる化合物。
インドロキノキサリン誘導体: インドロキノキサリン部分構造が類似している化合物。
アシル化ピラゾロン: ピラゾロンコアにアシル基が結合している化合物。
独自性
3H-ピラゾール-3-オン, 2,4-ジヒドロ-4-(1-(4-アミノフェニル)エチリデン)-2-((2-クロロ-6H-インドロ(2,3-b)キノキサリン-6-イル)アセチル)-5-メチル-の独自性は、複数のファーマコフォアと官能基を組み合わせた複雑な構造にあります。この複雑さは、独自の生物学的活性と化学反応性をもたらす可能性があり、研究開発に役立つ化合物となります。
類似化合物との比較
Similar Compounds
3H-Pyrazol-3-one derivatives: Compounds with similar core structures but different functional groups.
Indoloquinoxaline derivatives: Compounds with similar indoloquinoxaline moieties.
Acylated pyrazolones: Compounds with acyl groups attached to the pyrazolone core.
Uniqueness
The uniqueness of 3H-Pyrazol-3-one, 2,4-dihydro-4-(1-(4-aminophenyl)ethylidene)-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-5-methyl- lies in its complex structure, which combines multiple pharmacophores and functional groups. This complexity may result in unique biological activities and chemical reactivity, making it a valuable compound for research and development.
特性
CAS番号 |
119457-22-6 |
|---|---|
分子式 |
C28H21ClN6O2 |
分子量 |
509.0 g/mol |
IUPAC名 |
(4Z)-4-[1-(4-aminophenyl)ethylidene]-2-[2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)acetyl]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C28H21ClN6O2/c1-15(17-7-10-19(30)11-8-17)25-16(2)33-35(28(25)37)24(36)14-34-23-6-4-3-5-20(23)26-27(34)32-21-12-9-18(29)13-22(21)31-26/h3-13H,14,30H2,1-2H3/b25-15- |
InChIキー |
UPCXMIBTMKUJSM-MYYYXRDXSA-N |
異性体SMILES |
CC\1=NN(C(=O)/C1=C(/C)\C2=CC=C(C=C2)N)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53 |
正規SMILES |
CC1=NN(C(=O)C1=C(C)C2=CC=C(C=C2)N)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


